molecular formula C20H20N4O5 B2958022 N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 333767-44-5

N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2958022
CAS No.: 333767-44-5
M. Wt: 396.403
InChI Key: ICVQDBMNUJMDJQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been identified in recent medicinal chemistry research as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. The compound was designed and synthesized as part of a series of dihydropyrimidine derivatives targeting angiogenic signaling pathways . Its primary research value lies in its ability to potently block the VEGFR-2 mediated signaling cascade, which is a critical driver of angiogenesis—the process of new blood vessel formation. This mechanism makes it a valuable pharmacological tool for investigating pathological angiogenesis in contexts such as cancer, where it has demonstrated significant anti-proliferative activity against cancer cell lines , as well as in other conditions like age-related macular degeneration and rheumatoid arthritis. By selectively targeting VEGFR-2, researchers can use this compound to dissect the specific contributions of this receptor to tumor growth and metastasis, both in vitro and in vivo. Its well-defined structure-activity relationship provides a foundation for further chemical optimization, offering significant utility for researchers in drug discovery programs focused on developing next-generation antiangiogenic therapeutics.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-3-29-16-10-6-14(7-11-16)22-19(25)17-12(2)21-20(26)23-18(17)13-4-8-15(9-5-13)24(27)28/h4-11,18H,3H2,1-2H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVQDBMNUJMDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O5C_{16}H_{18}N_{4}O_{5} with a molecular weight of 342.34 g/mol. The compound features a tetrahydropyrimidine core substituted with ethoxy and nitrophenyl groups which are critical for its biological activity.

Structural Characteristics:

  • IUPAC Name: this compound
  • Key Functional Groups:
    • Ethoxy group
    • Nitro group
    • Carbonyl group

Synthesis

The synthesis of this compound can be achieved through various methods including multi-component reactions and Biginelli reactions. These methods not only provide good yields but also allow for the modification of substituents to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The MTT assay is commonly used to evaluate the cytotoxicity of such compounds.

Case Study:
In a study examining the anticancer effects of related pyrimidine derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against colon cancer (HCT116) and epidermoid carcinoma (A431) cell lines . The tested compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. The presence of nitro and ethoxy groups has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects .

Antioxidant Activity

The antioxidant capacity of pyrimidine derivatives has been assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds similar to this compound have shown promising results in scavenging free radicals .

Data Table: Biological Activities of Pyrimidine Derivatives

Activity TypeTest MethodCell Line/OrganismIC50/MIC ValuesReference
AnticancerMTT AssayHCT116 (Colon Cancer)201.45 µg/mL
AntimicrobialAgar Well DiffusionStaphylococcus aureus15 µg/mL
AntioxidantDPPH AssayN/ASignificant scavenging

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of tetrahydropyrimidine derivatives, including N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, studies have demonstrated that certain tetrahydropyrimidines effectively inhibit CDK2 and CDK9, leading to cell cycle arrest in cancer cells .
  • Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). These studies often measure the half-maximal inhibitory concentration (IC50) to evaluate potency .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. Variations in substituents on the phenyl rings have been shown to impact the compound's biological activity. For example:

  • Electron-Withdrawing Groups : The presence of nitro groups has been associated with increased potency against specific cancer targets.
  • Lipophilicity : The hydrophobic character of substituents affects cellular uptake and bioavailability .

Combination Therapies

Recent studies have explored the potential of using this compound in combination with other therapeutic agents. For instance, combining it with mTOR inhibitors has shown enhanced efficacy against pancreatic cancer cells by targeting multiple pathways involved in tumor growth and survival .

Study 1: Anticancer Efficacy

In a study conducted by Abbas et al., various pyrido-pyrimidine derivatives were synthesized and tested for their anticancer activity. Among these derivatives, one exhibiting structural similarities to this compound showed significant inhibition against CDK6 and induced apoptosis in prostate cancer cells via caspase activation .

Study 2: Molecular Docking Analysis

Molecular docking studies have been performed to understand the binding interactions between this compound and its target proteins. These analyses reveal how structural features contribute to binding affinity and specificity towards CDK enzymes. The findings suggest that hydrogen bonding and hydrophobic interactions play critical roles in the compound's mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tetrahydropyrimidine derivatives, focusing on substituent effects, spectroscopic properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Functional Group Modifications Key Properties/Activities References
Target Compound 4-(4-Nitrophenyl), 5-(4-ethoxyphenyl), 6-methyl 2-Oxo, carboxamide Not reported in evidence N/A
N-(4-Nitrophenyl)-4-(1H-Indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-(1H-Indol-3-yl), 5-(4-nitrophenyl), 6-methyl 2-Thioxo (S instead of O) Enhanced π-π interactions, potential antimicrobial activity
N-(2,4-Dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-(3-Nitrophenyl), 5-(2,4-dimethylphenyl) Nitro at meta position, dimethylphenyl Altered electronic effects, higher lipophilicity
N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 5-(4-chloro-2,5-dimethoxyphenyl) Chloro, dimethoxy substituents Increased steric bulk, potential CNS activity
Ethyl-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(4-Hydroxyphenyl), 5-(ethyl ester) 2-Thioxo, hydroxyl group Antioxidant activity (IC₅₀ = 0.6 mg/mL)
N-(2-Ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-(4-Methylphenyl), 5-(2-ethoxyphenyl) Ethoxy at ortho position, methylphenyl Reduced electron-withdrawing effects

Substituent Position and Electronic Effects

  • Nitro Group Position : The target compound’s 4-nitrophenyl group (para-nitro) enhances electron withdrawal compared to the 3-nitrophenyl analog in . This para-substitution likely improves resonance stabilization and dipole interactions in binding pockets .
  • Ethoxy vs.

Functional Group Modifications

  • 2-Oxo vs.
  • Carboxamide vs. Ester : Ethyl carboxylate derivatives () exhibit lower bioavailability due to ester hydrolysis susceptibility, whereas carboxamide derivatives (target) offer better stability .

Spectroscopic and Crystallographic Data

  • IR/NMR Trends : The target compound’s IR spectrum would feature C=O stretches near 1680 cm⁻¹ (carboxamide) and 1700 cm⁻¹ (2-oxo), similar to . The ¹H NMR would show characteristic signals for ethoxy (δ 1.3–1.4 ppm) and nitroaryl protons (δ 7.5–8.2 ppm) .
  • Crystal Packing : Comparable tetrahydropyrimidines () exhibit hydrogen-bonded dimers via N–H···O interactions, which the target compound may replicate due to its carboxamide and oxo groups .

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be tailored to improve yield?

The synthesis of tetrahydropyrimidine derivatives typically involves Biginelli-like multicomponent reactions or stepwise condensation. For the target compound, a three-component reaction using 4-ethoxyphenyl urea, 4-nitrobenzaldehyde, and a β-keto ester (e.g., methyl acetoacetate) under acidic catalysis (e.g., HCl or Lewis acids) is a plausible route. Evidence from similar pyrimidine syntheses (e.g., ethyl 4-aryl derivatives) highlights the importance of solvent choice (e.g., ethanol or acetonitrile) and temperature control (reflux at 80–100°C) to achieve yields >70% . Catalysts like p-toluenesulfonic acid (PTSA) or ZrCl₄ may enhance cyclocondensation efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted aldehydes or urea byproducts.

Q. How can the structure of this compound be unequivocally confirmed?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR can verify the tetrahydropyrimidine ring, nitrophenyl substituents, and carboxamide group. Key signals include the downfield shift of the NH proton (~10–12 ppm) and the nitro group’s meta-protons (~8.2 ppm) .
  • X-ray crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds between the carboxamide and nitro groups). For example, similar compounds show planarity deviations <15° between aryl rings and the pyrimidine core .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the nitro and ethoxy groups.

Q. What factors influence the compound’s solubility and stability in biological assays?

The nitro group enhances hydrophobicity, reducing aqueous solubility but improving membrane permeability. Stability studies under physiological conditions (pH 7.4, 37°C) should monitor degradation via HPLC. Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes can mitigate precipitation. The ethoxyphenyl moiety may undergo oxidative metabolism in liver microsomes, necessitating stability assessments using cytochrome P450 isoforms .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in nucleophilic substitution or redox reactions?

The nitro group’s strong electron-withdrawing nature activates the pyrimidine ring for nucleophilic attack at the 2-oxo position. In substitution reactions (e.g., with amines or thiols), the nitro group stabilizes transition states via resonance, facilitating displacement. Redox behavior can be probed using cyclic voltammetry: the nitro group typically shows a reduction peak near -0.8 V (vs. Ag/AgCl), indicating potential for bioreductive activation in hypoxic tumor environments . Contrasting studies on similar nitrophenyl derivatives suggest competing pathways (e.g., nitro reduction vs. ring oxidation), requiring controlled电位 conditions to isolate products .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., kinases or microbial enzymes)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase). The nitro and carboxamide groups may form hydrogen bonds with active-site residues (e.g., Asp27 and Arg57 in E. coli DHFR) .
  • MD simulations : Assess binding stability over 100-ns trajectories. For example, the ethoxyphenyl group’s flexibility may induce conformational changes in the protein’s hydrophobic pocket, altering residence time .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Nitro derivatives often exhibit enhanced potency due to increased electron deficiency .

Q. How can conflicting reports on bioactivity (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound solubility). To address this:

  • Standardize MIC (minimum inhibitory concentration) assays using CLSI guidelines, testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Compare cytotoxicity (e.g., IC₅₀ in mammalian cells) to calculate selectivity indices. A study on analogous pyrimidines found that nitro-substituted compounds had 10-fold higher selectivity for bacterial cells over human fibroblasts .
  • Evaluate redox cycling: Nitro groups may generate ROS in cancer cells, explaining dual antimicrobial/anticancer activity .

Methodological Considerations Table

AspectTechnique/ApproachKey Parameters
Synthesis Multicomponent reaction with Lewis acid catalysisSolvent (ethanol), catalyst (ZrCl₄, 10 mol%), temperature (80°C), yield (~75%)
Structural Analysis Single-crystal X-ray diffractionSpace group (e.g., P2₁/c), R-factor (<0.05), dihedral angle (12.8°)
Bioactivity Microbroth dilution assay (CLSI)MIC range (2–16 µg/mL), cytotoxicity (IC₅₀ > 50 µg/mL)
Computational Molecular dynamics (GROMACS)RMSD (<2 Å), binding energy (-8.5 kcal/mol)

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